molecular formula C14H19NO4 B6646244 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid

Cat. No.: B6646244
M. Wt: 265.30 g/mol
InChI Key: RDZNNQLREJZDHH-UHFFFAOYSA-N
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Description

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 4-propan-2-yloxyaniline, is methylated using methyl iodide in the presence of a base such as potassium carbonate to form N-methyl-4-propan-2-yloxyaniline.

    Acylation Reaction: The N-methyl-4-propan-2-yloxyaniline is then acylated with 2-methyl-3-oxopropanoic acid chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It may be used in the production of specialty chemicals or as a precursor in polymer synthesis.

Mechanism of Action

The mechanism by which 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(N-methyl-4-methoxyanilino)-3-oxopropanoic acid
  • 2-methyl-3-(N-methyl-4-ethoxyanilino)-3-oxopropanoic acid

Uniqueness

Compared to similar compounds, 2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid may exhibit unique properties such as enhanced stability, specific reactivity, or improved biological activity due to the presence of the propan-2-yloxy group. This structural variation can influence its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-methyl-3-(N-methyl-4-propan-2-yloxyanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)19-12-7-5-11(6-8-12)15(4)13(16)10(3)14(17)18/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNNQLREJZDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)C(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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